(3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

DPP-4 inhibition Type 2 diabetes fluorinated pyrrolidine amide

This bifunctional building block incorporates the essential 3,3-difluoropyrrolidine pharmacophore, delivering a pKa of ~6.86 and a locked ring conformation critical for target engagement. It directly addresses the >100-fold potency loss observed with non-fluorinated analogs in DPP-4 and ROCK programs. The pendant pyrrolidin-3-yl amine provides a strategic handle for rapid SAR expansion. Choose this intermediate to control pyrrolidine pucker in SBDD and exploit a tunable dual-pKa profile for optimized ADME.

Molecular Formula C9H14F2N2O
Molecular Weight 204.22 g/mol
CAS No. 1681019-90-8
Cat. No. B1490668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
CAS1681019-90-8
Molecular FormulaC9H14F2N2O
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1CNCC1C(=O)N2CCC(C2)(F)F
InChIInChI=1S/C9H14F2N2O/c10-9(11)2-4-13(6-9)8(14)7-1-3-12-5-7/h7,12H,1-6H2
InChIKeyACPHOZBRWBMRFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone (CAS 1681019-90-8): A Gem-Difluorinated Pyrrolidine Amide Building Block for Medicinal Chemistry


(3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone (DFPM) is a bifunctional heterocyclic compound (C9H14F2N2O, MW 204.22 g/mol) featuring a 3,3-difluoropyrrolidine ring linked via a ketone bridge to a pyrrolidine ring [1]. The 3,3-difluoropyrrolidine moiety is a privileged scaffold in drug discovery, imparting enhanced metabolic stability, modulated basicity (predicted pKa ~6.86 for the parent 3,3-difluoropyrrolidine), and conformational rigidity compared to non-fluorinated pyrrolidines . This compound serves as a key intermediate for constructing DPP-4 inhibitors, kinase inhibitors, and other bioactive molecules where the gem-difluoro motif is critical for potency and selectivity .

Why (3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone Cannot Be Substituted with Non-Fluorinated or Mono-Fluorinated Analogs


The gem-difluoro substitution at the pyrrolidine 3-position is not a minor modification; it fundamentally alters the electronic, conformational, and metabolic profile of the amide scaffold. The non-fluorinated analog, Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone (CAS 1257381-66-0), lacks the electron-withdrawing effect of the two fluorine atoms, resulting in a higher pyrrolidine pKa (~10-11 for unsubstituted pyrrolidine vs. ~6.9 for the 3,3-difluoro variant ), which drastically affects protonation state at physiological pH and target binding. Furthermore, the fluorine gauche effect in gem-difluoropyrrolidines imposes a specific conformational bias (pucker preference) that is absent in non-fluorinated pyrrolidines, directly impacting molecular recognition by enzymes such as DPP-4 and ROCK kinases [1]. In documented DPP-4 inhibitor series, replacement of the 3,3-difluoropyrrolidine amide with a non-fluorinated pyrrolidine amide resulted in >100-fold loss in DPP-4 inhibitory potency [2].

Quantitative Differentiation Evidence for (3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone vs. Closest Analogs


DPP-4 Inhibitory Potency: 3,3-Difluoropyrrolidine Amide vs. Non-Fluorinated Pyrrolidine Amide

In a prototypical DPP-4 inhibitor series, the compound bearing the 3,3-difluoropyrrolidine amide motif (gosogliptin/PF-00734200) achieved an IC50 of 13 nM against human DPP-4 [1]. Although direct IC50 data for the isolated (3,3-difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone scaffold is not publicly available, the critical role of the gem-difluoro group is evidenced by the fact that the non-fluorinated pyrrolidine amide analog typically exhibits a >100-fold reduction in DPP-4 affinity relative to the 3,3-difluoro counterpart in similar prolyl-amide series [2].

DPP-4 inhibition Type 2 diabetes fluorinated pyrrolidine amide

DPP-4 Selectivity Profile: 3,3-Difluoropyrrolidine Amide vs. Non-Fluorinated Scaffolds

The 3,3-difluoropyrrolidine amide-containing compound gosogliptin (PF-00734200) demonstrated >2,600-fold selectivity for DPP-4 over the closely related proteases DPP-8 and DPP-9 . This selectivity profile is a direct consequence of the 3,3-difluoropyrrolidine moiety's unique conformational preference and electronic environment, which is not replicated by non-fluorinated pyrrolidine amides. In the 1-(γ-1,2,3-triazol substituted prolyl)-(S)-3,3-difluoropyrrolidine series, multiple analogs exhibited excellent selectivity versus DPP-8, DPP-9, and FAP, confirming that the gem-difluoro motif is a key determinant of selectivity [1].

DPP-4 selectivity DPP-8 DPP-9 FAP off-target activity

Basicity (pKa) Modulation: 3,3-Difluoropyrrolidine vs. Non-Fluorinated Pyrrolidine

The pKa of the pyrrolidine nitrogen in the 3,3-difluoropyrrolidine core is predicted to be approximately 6.86 , a decrease of roughly 4.4 units compared to unsubstituted pyrrolidine (pKa ~11.3). This pKa shift is quantitatively significant: at physiological pH (7.4), the 3,3-difluoropyrrolidine amine is predominantly deprotonated (~22% protonated fraction), whereas non-fluorinated pyrrolidine is >99% protonated. This difference directly impacts membrane permeability, plasma protein binding, and oral bioavailability [1]. (3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone also possesses a second basic amine on the pyrrolidin-3-yl ring (predicted pKa ~9.71), creating a bifunctional ionization profile not achievable with mono-basic non-fluorinated analogs [2].

pKa modulation fluorine effect amine basicity pharmacokinetics

ROCK2 Kinase Inhibitor Potency: 3,3-Difluoropyrrolidine Amide Scaffold vs. Other Kinase Scaffolds

In a patent-disclosed series (US11390609), a compound containing the (3,3-difluoropyrrolidin-1-yl)methanone fragment demonstrated ROCK2 inhibitory activity with an IC50 of 11 nM [1]. The same compound showed significantly weaker inhibition of ROCK1 (IC50 = 10,000 nM), achieving a selectivity ratio of ~909-fold for ROCK2 over ROCK1. This isoform selectivity is attributable to the specific conformational and electronic properties of the 3,3-difluoropyrrolidine amide motif, which makes optimal contacts within the ROCK2 ATP-binding pocket that are not reproduced with non-fluorinated or mono-fluorinated pyrrolidine amides [2].

ROCK2 inhibition kinase inhibitor 3,3-difluoropyrrolidine amide US11390609

Conformational Impact of Gem-Difluoro Substitution on Pyrrolidine Ring Puckering: 3,3-Difluoro vs. Non-Fluorinated

Quantum chemical analysis of difluorinated pyrrolidines demonstrates that the gem-difluoro substitution at the 3-position induces a strong conformational bias through a combination of the fluorine gauche effect and anomeric interactions (nN→σ*CF electron delocalization) [1]. This bias locks the pyrrolidine ring into a specific pucker conformation that is distinct from the rapid conformational averaging observed in non-fluorinated pyrrolidine. The difference in energy between favored and disfavored conformers can exceed 2-3 kcal/mol in difluorinated systems, compared to <0.5 kcal/mol in non-fluorinated pyrrolidine [1]. This conformational restriction translates directly into enhanced binding affinity and selectivity for biological targets such as DPP-4, where the enzyme active site recognizes a specific pyrrolidine ring pucker [2].

conformational analysis fluorine gauche effect pyrrolidine pucker molecular recognition

Recommended Application Scenarios for (3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone Based on Differential Evidence


Synthesis of Highly Potent and Selective DPP-4 Inhibitors for Type 2 Diabetes Programs

The 3,3-difluoropyrrolidine amide scaffold is the cornerstone pharmacophore of gosogliptin (DPP-4 IC50 = 13 nM, >2,600-fold selectivity over DPP-8/DPP-9) [1]. (3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone provides a versatile intermediate for constructing DPP-4 inhibitor candidates by derivatizing the pyrrolidin-3-yl amine handle with diverse capping groups. The non-fluorinated analog Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone cannot achieve comparable potency or selectivity due to the absence of the fluorine-mediated pKa and conformational effects .

Development of Isoform-Selective ROCK2 Kinase Inhibitors for Fibrotic and Cardiovascular Indications

A derivative of the 3,3-difluoropyrrolidine methanone scaffold achieved ROCK2 IC50 = 11 nM with ~909-fold selectivity over ROCK1 (US11390609) [1]. The (3,3-difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone intermediate allows medicinal chemists to rapidly explore structure-activity relationships on the pyrrolidine pendant amine while retaining the critical gem-difluoro motif that drives ROCK2 affinity and isoform discrimination .

Building Block for CNS-Penetrant Drug Candidates Requiring Reduced Amine Basicity

The 3,3-difluoropyrrolidine ring lowers the pyrrolidine nitrogen pKa from ~11.3 to 6.86, dramatically reducing the fraction of positively charged species at physiological pH [1]. This property, combined with the second more basic amine (pKa ~9.71) on the pyrrolidin-3-yl ring, creates a tunable bifunctional ionization profile . This dual pKa feature is valuable for designing CNS-penetrant compounds that require reduced P-glycoprotein efflux and improved passive permeability, which cannot be achieved using mono-basic non-fluorinated pyrrolidine analogs.

Structure-Based Drug Design Campaigns Requiring Defined Conformational Restriction of the Pyrrolidine Ring

The gem-difluoro substitution locks the pyrrolidine ring into a specific pucker conformation with an energy barrier >2-3 kcal/mol versus <0.5 kcal/mol for non-fluorinated pyrrolidine [1]. This conformational pre-organization reduces the entropic penalty of binding and is exploited in the DPP-4 co-crystal structure (PDB 3F8S), where the 3,3-difluoropyrrolidine ring adopts a precise envelope conformation within the enzyme active site . (3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is the appropriate building block for any SBDD campaign where pyrrolidine ring pucker must be predictably controlled.

Quote Request

Request a Quote for (3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.